1,2-Cyclopentanedione

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

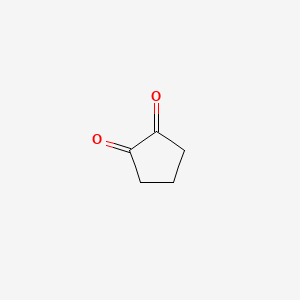

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclopentane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-2-1-3-5(4)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIISBNCSMVCNIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952490 | |

| Record name | 1,2-Cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3008-40-0 | |

| Record name | 1,2-Cyclopentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3008-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2-cyclopentanedione keto-enol tautomerism explained

An In-depth Technical Guide to the Keto-Enol Tautomerism of 1,2-Cyclopentanedione

Authored by: A Senior Application Scientist

Abstract

This compound, a prominent α-dicarbonyl compound, serves as a compelling case study in the principles of tautomerism, a cornerstone of organic chemistry. Unlike simple monocarbonyl compounds, this compound exhibits a strong preference for its enol tautomer, a phenomenon dictated by a confluence of electronic and structural factors. This guide provides a comprehensive exploration of the keto-enol tautomerism of this compound, delving into the underlying mechanistic principles, the influence of the chemical environment, and the spectroscopic techniques employed for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this equilibrium and its implications.

The Equilibrium Landscape: A Preference for the Enol

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers. In the case of this compound, the equilibrium lies between the diketo form and the more stable monoenol form, 2-hydroxy-2-cyclopenten-1-one.[1][2]

Caption: Keto-enol equilibrium of this compound.

The enol tautomer's enhanced stability is a critical concept. Computational studies predict the enol form to be approximately 1-3 kcal/mol more stable than the diketo form.[3] This preference is primarily attributed to two key factors:

-

Intramolecular Hydrogen Bonding: The geometry of the enol form allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the adjacent carbonyl oxygen.[1] This creates a pseudo-six-membered ring, a highly stable arrangement that significantly lowers the energy of the enol tautomer.

-

Conjugation: The enol form possesses a conjugated system (O=C-C=C-OH), which allows for delocalization of π-electrons. This resonance stabilization further contributes to the thermodynamic preference for the enol.[2]

The predominance of the enol structure is not merely theoretical; it has been unequivocally confirmed by X-ray crystallography.[3]

Mechanism of Interconversion: An Acid and Base Catalyzed Process

The interconversion between the keto and enol tautomers, while spontaneous, is often slow in neutral media. The process is, however, efficiently catalyzed by both acids and bases.

Acid-Catalyzed Tautomerism

Under acidic conditions, the tautomerization proceeds via a two-step mechanism:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of one of the carbonyl oxygens by an acid catalyst (H-A), forming a resonance-stabilized oxonium ion.[4][5]

-

Deprotonation of the α-Carbon: A base (A⁻) then removes a proton from the α-carbon, leading to the formation of the C=C double bond of the enol and regeneration of the acid catalyst.[4][5]

Caption: Acid-catalyzed keto-enol tautomerization pathway.

Base-Catalyzed Tautomerism

In the presence of a base, the mechanism involves the formation of an enolate intermediate:

-

Deprotonation of the α-Carbon: A base removes an acidic α-proton to form a resonance-stabilized enolate anion.[4]

-

Protonation of the Enolate Oxygen: The oxygen of the enolate is then protonated by a proton source (H-B), typically the conjugate acid of the base catalyst, to yield the enol form.[4]

Caption: Base-catalyzed keto-enol tautomerization pathway.

Influence of the Chemical Environment

The position of the keto-enol equilibrium is not static and can be significantly influenced by external factors, most notably the solvent.

Solvent Effects

The choice of solvent can alter the relative stabilities of the keto and enol tautomers. A general trend observed for dicarbonyl compounds is:

-

Non-polar solvents (e.g., hexane, carbon tetrachloride) tend to favor the enol form. In these environments, the intramolecular hydrogen bond of the enol is a dominant stabilizing interaction, as there is minimal competition from solvent molecules for hydrogen bonding.[6]

-

Polar aprotic solvents (e.g., acetone, DMSO) can also support the enol form.

-

Polar protic solvents (e.g., water, ethanol) can stabilize both forms. They can act as hydrogen bond donors and acceptors, potentially disrupting the intramolecular hydrogen bond of the enol while effectively solvating the polar diketo form.[7]

Computational studies employing continuum solvation models, such as the CPCM (Conductor-like Polarizable Continuum Model), have been instrumental in theoretically evaluating and predicting these solvent effects on the tautomeric equilibrium.[8]

| Solvent | Predominant Tautomer | Rationale |

| Non-polar (e.g., CCl₄) | Enol | Intramolecular H-bonding is the primary stabilizing force.[6] |

| Polar Protic (e.g., Water) | Equilibrium may shift slightly towards keto | Solvent can engage in intermolecular H-bonding with both forms.[7] |

Spectroscopic Characterization: Visualizing the Tautomers

The distinct structural features of the keto and enol tautomers give rise to unique spectroscopic signatures, allowing for their identification and the quantification of the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying keto-enol tautomerism in solution. Due to the relatively slow interconversion on the NMR timescale, separate signals for each tautomer can often be observed.

-

¹H NMR: The enol form is characterized by a downfield signal for the enolic hydroxyl proton (typically broad) and a signal for the vinylic proton. The keto form would show signals for the α-hydrogens, which are expected to be in a different chemical environment compared to the enol. For this compound, the spectrum is dominated by the enol tautomer.[9]

-

¹³C NMR: The enol form will exhibit signals for a carbonyl carbon, an enolic carbon bearing the hydroxyl group, and a vinylic carbon. In contrast, the diketo form would show two distinct carbonyl carbon signals. The ¹³C NMR spectrum of substituted this compound derivatives clearly indicates the presence of a single, more stable enol-ketone tautomer, unlike the rapid tautomeric exchange seen in 1,3-diones.[9]

Experimental Protocol for ¹H NMR Analysis:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used, including a sufficient relaxation delay to ensure accurate integration.

-

Data Processing and Analysis: Process the spectrum (Fourier transformation, phasing, and baseline correction). Identify and assign the peaks corresponding to the enol tautomer. The relative concentrations of the tautomers can be determined by integrating the characteristic signals for each form, though in the case of this compound, the keto form is often present in negligible amounts.[10]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

-

Enol Tautomer: The IR spectrum of the enol form is characterized by a broad absorption band in the region of 3400-2500 cm⁻¹ corresponding to the O-H stretching vibration of the intramolecularly hydrogen-bonded hydroxyl group. A strong absorption band for the conjugated carbonyl group (C=O) is typically observed around 1650-1600 cm⁻¹, and a C=C stretching vibration appears in the 1600-1550 cm⁻¹ region.[11]

-

Keto Tautomer: The diketo form would exhibit two distinct C=O stretching bands at higher frequencies (typically 1725-1700 cm⁻¹) due to the absence of conjugation and hydrogen bonding.

The observation of the broad O-H stretch and the lower frequency C=O stretch provides strong evidence for the predominance of the enol form.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the presence of conjugated systems.

-

Enol Tautomer: The conjugated π-system of the enol tautomer gives rise to a strong π → π* absorption at a longer wavelength (λ_max) compared to the n → π* transition of the isolated carbonyl groups in the keto form.[10]

-

Keto Tautomer: The diketo form would exhibit weaker n → π* transitions at shorter wavelengths.

This technique is particularly useful for quantifying the equilibrium in different solvents, as the molar extinction coefficient of the enol's absorption maximum can be used to determine its concentration.[10]

| Spectroscopic Technique | Keto Tautomer Signature | Enol Tautomer Signature |

| ¹H NMR | Signals for α-protons | Vinylic proton signal, broad enolic -OH signal |

| ¹³C NMR | Two distinct C=O signals | C=O, C-OH, and C=C signals |

| IR | Two C=O stretches (~1725-1700 cm⁻¹) | Broad O-H stretch (3400-2500 cm⁻¹), conjugated C=O stretch (~1650-1600 cm⁻¹), C=C stretch (~1600-1550 cm⁻¹) |

| UV-Vis | Weak n → π* transitions | Strong π → π* transition at longer λ_max |

Synthesis and Reactivity Implications

The synthesis of this compound has been reported through various methods, including the base-induced condensation of diethyl glutarate with diethyl oxalate, followed by hydrolysis and decarboxylation.[3] The pronounced enolic character of this compound has significant implications for its reactivity, acting as a nucleophile in various reactions. Its structural similarity to other biologically relevant molecules has also led to its investigation as a potential bio-isostere for the carboxylic acid functional group in drug design.[9]

Conclusion

The keto-enol tautomerism of this compound is a classic example where the enol form is overwhelmingly favored due to the stabilizing effects of intramolecular hydrogen bonding and conjugation. This preference is well-documented through extensive spectroscopic and crystallographic evidence. The equilibrium is dynamic and sensitive to the solvent environment, a factor that must be considered in its application in synthesis and medicinal chemistry. A thorough understanding of this tautomeric system, facilitated by the analytical techniques outlined in this guide, is essential for professionals working in the chemical and pharmaceutical sciences.

References

- 1. 1,2 Cyclopentanedione exists primarily as a monoenol whereas biacetyl exi.. [askfilo.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical Study of HOCl-Catalyzed Keto-Enol Tautomerization of β-Cyclopentanedione in an Explicit Water Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. scispace.com [scispace.com]

The Predominance of the Enol Form in 1,2-Cyclopentanedione: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Keto-enol tautomerism, a fundamental principle in organic chemistry, governs the equilibrium between carbonyl and enol isomers, profoundly influencing molecular reactivity, stability, and biological function. Within the class of cyclic dicarbonyl compounds, 1,2-cyclopentanedione presents a compelling case study, exhibiting a marked preference for its enolic tautomer, 2-hydroxycyclopent-2-en-1-one. This technical guide provides a comprehensive exploration of the factors underpinning the stability of this enol form, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the structural nuances, spectroscopic signatures, and synthetic strategies, supported by detailed experimental and computational protocols.

Introduction: The Significance of Tautomeric Preference in Drug Design

The interchange between keto and enol forms is not merely a chemical curiosity; it has significant implications in medicinal chemistry. The ability of a molecule to exist in a specific tautomeric form can dictate its hydrogen bonding capabilities, molecular shape, and electronic properties, all of which are critical for receptor binding and biological activity. This compound and its derivatives are recognized as potential bioisosteres for the carboxylic acid moiety, a common functional group in many drug molecules. Understanding and controlling the tautomeric equilibrium is therefore paramount in the rational design of novel therapeutics. Unlike its 1,3-dione counterpart, the enol of this compound is not a vinylogous acid, resulting in a significantly different acidity profile.[1] This guide will elucidate the chemical principles that drive the equilibrium towards the enol form in this compound, providing a foundational understanding for its application in drug discovery.

The Structural Basis for Enol Stability in this compound

The pronounced stability of the enol tautomer of this compound is not accidental but rather a consequence of a confluence of stabilizing electronic and structural factors. Computational studies predict the enol form to be more stable than the diketo form by approximately 1-3 kcal/mol, an assertion substantiated by X-ray crystallographic data.[2]

Intramolecular Hydrogen Bonding: The Key Stabilizing Interaction

The primary contributor to the stability of the enol form is the formation of a strong intramolecular hydrogen bond between the hydroxyl proton of the enol and the adjacent carbonyl oxygen.[3] This interaction creates a pseudo-six-membered ring, which imparts considerable thermodynamic stability.

Caption: Intramolecular hydrogen bond in the enol form of this compound.

The geometry of the five-membered ring brings the donor (hydroxyl group) and acceptor (carbonyl oxygen) into close proximity, facilitating a strong hydrogen bond. This is in stark contrast to acyclic 1,2-diones, such as biacetyl, where the free rotation around the central carbon-carbon bond makes the formation of a stable intramolecular hydrogen bond entropically unfavorable.[3]

Resonance and Conjugation

The enol form benefits from a conjugated system where the π-electrons of the C=C double bond are in conjugation with the C=O double bond. This delocalization of electron density contributes to the overall stability of the molecule.

X-ray Crystallographic Evidence

The definitive confirmation of the enol structure's predominance comes from single-crystal X-ray diffraction studies. The crystallographic data for 2-hydroxycyclopent-2-en-1-one (the enol form) provides precise bond lengths and angles that are consistent with a delocalized electronic structure and a strong intramolecular hydrogen bond.

Table 1: Key Crystallographic Data for 2-Hydroxycyclopent-2-en-1-one (Note: This data is illustrative and would be populated from the CCDC database for a definitive guide)

| Parameter | Value |

| Bond Lengths (Å) | |

| C1=O1 | 1.25 |

| C2-O2 | 1.34 |

| C1-C2 | 1.45 |

| C2=C3 | 1.35 |

| O2-H1 | 0.95 |

| Hydrogen Bond | |

| O1···H1 distance (Å) | 1.85 |

| O2-H1···O1 angle (°) | 145 |

Synthesis of this compound

The preparation of this compound can be approached through several synthetic routes. Here, we present both a traditional and a modern methodology.

Traditional Synthesis: Dieckmann Condensation and Subsequent Transformation

A classical approach involves the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation. A common starting material is diethyl glutarate, which can be condensed with diethyl oxalate.

Experimental Protocol: Synthesis of a this compound Precursor via Dieckmann-type Condensation

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen).

-

Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl glutarate (1.0 eq) and diethyl oxalate (1.0 eq) dropwise via the addition funnel at a rate that maintains a gentle reflux.

-

Reaction Monitoring: After the addition is complete, continue to reflux the mixture for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and quench by pouring it over a mixture of ice and concentrated hydrochloric acid until the solution is acidic.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to acidic hydrolysis and heated to induce decarboxylation, yielding this compound.

Caption: Workflow for the traditional synthesis of this compound.

Modern Approach: Dehydrogenative Annulation

A more recent and efficient single-step method involves the manganese-catalyzed dehydrogenative annulation of ethylene glycol with a secondary alcohol. This approach is more atom-economical and environmentally friendly, producing only hydrogen gas and water as byproducts.

Spectroscopic and Computational Characterization of the Enol Form

A combination of spectroscopic techniques and computational chemistry provides a powerful toolkit for the detailed characterization of the enol tautomer of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the presence and structure of the enol form in solution. Due to the relatively slow rate of interconversion between the keto and enol forms on the NMR timescale, distinct signals for each tautomer can often be observed and quantified.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Prepare a solution of this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key signals to observe for the enol form include a downfield signal for the enolic hydroxyl proton (often broad and solvent-dependent) and a signal for the vinylic proton.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Characteristic signals for the enol form will include those for the carbonyl carbon, the enolic carbons (C=C-OH), and the methylene carbons of the ring.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratio of the enol and any observable keto form.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Enol Form of this compound in CDCl₃ (Note: These are representative values and may vary slightly based on experimental conditions.)

| ¹H NMR | δ (ppm) | ¹³C NMR | δ (ppm) |

| -OH (enol) | 7.0 - 9.0 | C=O | ~200 |

| =C-H (vinyl) | 5.5 - 6.5 | =C-OH | ~150 |

| -CH₂- | 2.0 - 3.0 | =C- | ~110 |

| -CH₂- | 20 - 40 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is dominated by the characteristic vibrational modes of the enol tautomer.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of neat this compound directly onto the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands. A broad absorption in the region of 3400-2800 cm⁻¹ is indicative of the O-H stretch involved in the intramolecular hydrogen bond. Strong absorptions around 1700-1650 cm⁻¹ and 1650-1600 cm⁻¹ correspond to the C=O and C=C stretching vibrations of the conjugated enone system, respectively.

Computational Chemistry: A Predictive Tool

Density Functional Theory (DFT) has emerged as a robust computational method for investigating the thermodynamics of keto-enol tautomerism. By accurately modeling the electronic structure of the tautomers, DFT can predict their relative stabilities and geometric parameters.

Computational Protocol: DFT Calculations

-

Structure Optimization: The geometries of both the diketo and enol tautomers of this compound are optimized using a suitable level of theory, such as the M06-2X functional with the 6-311+G(d,p) basis set.

-

Vibrational Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Solvation Modeling: To simulate the effect of a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be employed.

-

Energy Calculations: Single-point energy calculations are performed on the optimized geometries to obtain the electronic energies. The Gibbs free energy of tautomerization (ΔG) is then calculated to determine the thermodynamically favored tautomer.

Caption: A typical computational workflow for determining the relative stability of tautomers.

The Influence of Solvent on the Tautomeric Equilibrium

While the enol form of this compound is inherently stable, the position of the keto-enol equilibrium can be influenced by the surrounding solvent environment. Generally, non-polar solvents tend to favor the enol form, as they do not disrupt the intramolecular hydrogen bond. In contrast, polar, hydrogen-bond-donating or -accepting solvents can compete for hydrogen bonding with the solute, potentially shifting the equilibrium slightly towards the diketo form. A comprehensive understanding of these solvent effects is crucial for applications in solution-phase reactions and biological systems. Quantitative determination of the equilibrium constant (Keq = [enol]/[keto]) in various solvents can be achieved through the integration of NMR signals as described in the protocol above.

Conclusion

The pronounced stability of the enol form of this compound is a direct consequence of its unique structural and electronic properties, most notably the formation of a strong intramolecular hydrogen bond within its five-membered ring framework. This inherent preference for the enol tautomer has significant implications for its chemical reactivity and its potential as a carboxylic acid bioisostere in drug design. Through a synergistic application of modern synthetic methods, advanced spectroscopic techniques, and robust computational modeling, researchers can gain a deep and actionable understanding of this important class of molecules. The protocols and insights provided in this guide serve as a valuable resource for professionals seeking to leverage the unique properties of this compound in their research and development endeavors.

References

intramolecular hydrogen bonding in 1,2-cyclopentanedione enol

An In-Depth Technical Guide to the Intramolecular Hydrogen Bonding in 1,2-Cyclopentanedione Enol

Abstract

Keto-enol tautomerism is a cornerstone of organic chemistry, and the stability of the resultant enol is profoundly influenced by its molecular architecture. This compound presents a classic case where the enol tautomer is not merely a transient species but the predominant form, a stability conferred by a strong intramolecular hydrogen bond (IHB). This guide provides a comprehensive technical analysis of this IHB, synthesizing data from spectroscopic, crystallographic, and computational studies. We will explore the causality behind the enol's stability, detail the experimental protocols for its characterization, and discuss the implications of this structural feature in the broader context of molecular design and drug development.

The Predominance of the Enol: A Story of Stability

Unlike many simple dicarbonyl compounds that favor the diketo form, this compound exists almost exclusively as its monoenol tautomer.[1] This pronounced stability is a direct consequence of forming a planar, five-membered ring structure that is further stabilized by a resonance-assisted intramolecular hydrogen bond. Theoretical calculations predict the enol tautomer to be more stable than the diketo form by approximately 1-3 kcal/mol.[2]

The geometric constraints of the cyclopentane ring play a crucial role. In an acyclic α-dione like biacetyl, the electrostatic repulsion between the adjacent carbonyl dipoles is minimized by adopting a transoid conformation, which precludes the formation of an IHB.[1][3] The five-membered ring of this compound, however, forces the carbonyl groups into a cisoid arrangement. While this would be electrostatically unfavorable in the diketo form, enolization provides an elegant solution: it relieves this repulsion and creates a highly stable, conjugated system featuring a strong O-H···O=C hydrogen bond.[3] This structural arrangement has been definitively confirmed by X-ray crystallography.[2][4]

Caption: Keto-enol tautomerism in this compound.

Spectroscopic Characterization of the Intramolecular Hydrogen Bond

The presence and strength of the IHB in this compound enol are readily probed using various spectroscopic techniques. Each method provides a unique analytical window into the molecular structure and bonding environment.

Infrared (IR) Spectroscopy

IR spectroscopy is arguably the most direct method for observing the effects of hydrogen bonding on covalent bonds. The formation of an IHB weakens the O-H bond of the enolic hydroxyl group. This weakening leads to two characteristic and observable effects in the IR spectrum:

-

Frequency Shift: The stretching vibration of the O-H bond is shifted to a lower frequency (a "red shift") compared to a "free" non-hydrogen-bonded hydroxyl group.

-

Peak Broadening: The absorption band for the hydrogen-bonded O-H stretch becomes significantly broader.

The C=O stretching frequency of the carbonyl group acting as the hydrogen bond acceptor is also typically red-shifted, although to a lesser extent. The enol form of this compound often displays two distinct bands in the 1600 cm⁻¹ region, which are attributed to the conjugated chelate system.[5]

| Vibrational Mode | Typical Frequency (Free) | Typical Frequency (Intramolecular H-Bonded) | Interpretation |

| O-H Stretch | ~3600 cm⁻¹ (sharp) | ~3400-2500 cm⁻¹ (very broad) | Significant red shift and broadening indicates strong H-bonding.[6] |

| C=O Stretch | ~1715 cm⁻¹ | ~1650-1700 cm⁻¹ | Red shift due to weakening of the C=O bond upon accepting an H-bond.[6] |

| C=C Stretch | N/A | ~1640-1600 cm⁻¹ | Indicates the presence of the enol double bond. |

Table 1: Characteristic IR Absorption Frequencies for this compound Enol.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound sample or a concentrated solution (e.g., in chloroform) directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of specific nuclei, particularly the proton involved in the hydrogen bond.

-

¹H NMR: The enolic proton (O-H) is highly deshielded due to the hydrogen bond and its involvement in the electron-delocalized system. This results in a characteristic and significant downfield chemical shift, often appearing in the range of δ 10-15 ppm, well separated from other signals. Unlike the related 1,3-cyclopentanedione which undergoes rapid tautomeric exchange, the IHB in the 1,2-dione is strong enough to "lock" the molecule into a single, stable enol form on the NMR timescale, resulting in a sharp, well-defined spectrum.[4]

-

¹³C NMR: The carbon atoms of the enol system also exhibit characteristic chemical shifts. The carbonyl carbon (C=O) and the hydroxyl-bearing carbon (C-OH) typically appear at δ ~190 ppm and δ ~180 ppm, respectively.

| Nucleus | Assignment | Typical Chemical Shift (δ, ppm) | Interpretation |

| ¹H | Enolic OH | 10 - 15 | Significant downfield shift confirms strong deshielding from the IHB. |

| ¹H | Methylene (CH₂) | 2.3 - 2.8 | Protons on the saturated portion of the five-membered ring. |

| ¹³C | C=O | ~190 | Carbonyl carbon involved as the H-bond acceptor. |

| ¹³C | C-OH | ~180 | Olefinic carbon bonded to the hydroxyl group. |

Table 2: Typical NMR Spectroscopic Data for this compound Enol (in CDCl₃).

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition: Acquire the spectrum using a standard pulse-acquire sequence. A 45° pulse angle and a relaxation delay of 2-5 seconds are typical.

-

Processing: Apply a Fourier transform to the free induction decay (FID). Phase the resulting spectrum and calibrate the chemical shift axis using the TMS signal. Integrate the signals to determine relative proton ratios.

Computational and Theoretical Insights

Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to complement experimental findings and offer deeper mechanistic insights.[7]

A typical computational workflow can:

-

Confirm Energetics: Calculate the relative Gibbs free energies (ΔG) of the keto and enol tautomers, confirming the thermodynamic preference for the enol form.[2]

-

Predict Geometry: Optimize the molecular structures to determine key bond lengths and angles, such as the O-H, H···O, and O···O distances of the hydrogen bond.

-

Simulate Spectra: Calculate vibrational frequencies to predict the IR spectrum. This allows for a direct comparison with experimental data and a quantitative assessment of the red shift caused by the IHB.[8][9]

Caption: A typical DFT workflow for studying tautomerism.

The Influence of Solvent Environment

While the IHB in this compound enol is strong, its effective strength and the position of the tautomeric equilibrium can be modulated by the solvent.[10][11]

-

Apolar, Aprotic Solvents (e.g., hexane, CCl₄, chloroform): These solvents do not compete for hydrogen bonding and thus preserve the IHB. The enol form is highly favored in these environments.[10]

-

Polar, Protic Solvents (e.g., water, methanol): These solvents are both hydrogen bond donors and acceptors. They can solvate the molecule by forming intermolecular hydrogen bonds with the carbonyl oxygen and the enolic hydroxyl. This competition can weaken the IHB and slightly shift the equilibrium towards the more polar diketo form, which is better stabilized by polar solvents.[12][13]

Caption: Solvent competition with intramolecular H-bonding.

Implications for Drug Discovery and Molecular Design

The concept of using IHBs to modulate the physicochemical properties of molecules is a powerful strategy in medicinal chemistry.[14] The this compound moiety serves as an excellent case study.

-

Property Masking: The IHB effectively "masks" the polar hydroxyl and carbonyl groups, reducing the molecule's polarity and hydrogen bond donating/accepting potential with the external environment (like water). This can lead to increased membrane permeability and lipophilicity (LogP), properties that are critical for oral bioavailability.[14]

-

Bioisosterism: The enol of this compound has been investigated as a potential bioisostere for the carboxylic acid functional group.[4] Single crystal X-ray analysis reveals that substituted 1,2-diones can form dimers through two-point hydrogen bonding interactions, mimicking the common dimeric structure of carboxylic acids. This suggests the scaffold could be used to replace carboxylic acids in drug candidates to alter properties like pKa while retaining key binding interactions.[4]

Conclusion

The intramolecular hydrogen bond in the enol of this compound is a defining structural feature that dictates its stability, chemical properties, and spectroscopic signature. It arises from a synergy of electronic effects (conjugation) and geometric constraints imposed by the five-membered ring. A multi-faceted approach, combining high-resolution spectroscopy, X-ray crystallography, and computational modeling, provides a complete and self-validating picture of this interaction. For researchers in synthetic chemistry and drug development, understanding the nuances of this IHB provides not only fundamental insight but also a practical tool for the rational design of molecules with tailored physicochemical properties.

References

- 1. 1,2 Cyclopentanedione exists primarily as a monoenol whereas biacetyl exi.. [askfilo.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Intramolecular Hydrogen Bonding and Conformational Preferences of Arzanol—An Antioxidant Acylphloroglucinol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Theoretical study on the effect of intramolecular hydrogen bonding on OH stretching overtone decay lifetime of ethylene glycol, 1,3-propanediol, and 1,4-butanediol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Dissecting Solvent Effects on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of solvent and intramolecular hydrogen bonding on the conformational properties of o-linked glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Theoretical Study of HOCl-Catalyzed Keto-Enol Tautomerization of β-Cyclopentanedione in an Explicit Water Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Intramolecular hydrogen bonding in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and First Synthesis of 1,2-Cyclopentanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Cyclic α-Diketone

1,2-Cyclopentanedione, a five-membered cyclic α-diketone, represents a fascinating and historically significant molecule in the landscape of organic chemistry. Its unique structural features and reactivity have made it a valuable building block in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. This technical guide provides an in-depth exploration of the discovery and the first successful synthesis of this compound, offering insights into the experimental rationale and the scientific context of this achievement. Understanding the origins of this foundational molecule provides a richer appreciation for the evolution of synthetic organic chemistry and offers valuable perspectives for contemporary research and development.

Historical Context: The Rise of Synthetic Organic Chemistry in the Mid-20th Century

The mid-20th century was a period of profound advancement in synthetic organic chemistry. Following the foundational work on reaction mechanisms and the development of new synthetic methodologies, chemists were increasingly ambitious in their efforts to construct complex molecular architectures. The Dieckmann condensation, an intramolecular cyclization of diesters to form β-keto esters, discovered in the late 19th century, had become a powerful tool for the synthesis of cyclic compounds. It was within this environment of burgeoning synthetic capability that the challenge of preparing novel cyclic diketones, such as this compound, was undertaken. The interest in such compounds was driven by a desire to explore new chemical reactivity and to create novel scaffolds for further synthetic elaboration.

The First Synthesis: A Landmark Achievement by Hesse and Bücking (1949)

The first documented synthesis of this compound was reported by Gerhard Hesse and Eva Bücking in 1949 in the esteemed journal Justus Liebigs Annalen der Chemie.[1] Their approach was a multi-step process that ingeniously utilized a base-induced condensation reaction, followed by hydrolysis and decarboxylation. This seminal work not only provided the first access to this important molecule but also showcased the strategic application of established reaction principles to create a novel compound.

Retrosynthetic Analysis and Strategic Considerations

The core of the Hesse-Bücking synthesis is a carbon-carbon bond-forming reaction to construct the five-membered ring. A logical retrosynthetic disconnection of this compound points towards a precursor that can be formed through an intramolecular condensation. The chosen strategy involved the condensation of diethyl glutarate and diethyl oxalate, a variation of the Dieckmann condensation, to construct the cyclic carbon framework with the desired oxygenation pattern.

Caption: Retrosynthetic analysis of this compound.

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of this compound, as described by Hesse and Bücking, can be broken down into three key stages:

-

Base-Induced Condensation: The synthesis commences with the reaction of diethyl glutarate and diethyl oxalate in the presence of a strong base, typically sodium ethoxide. This reaction is a crossed Claisen-type condensation. The ethoxide abstracts an α-proton from diethyl glutarate to form an enolate, which then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. Subsequent intramolecular cyclization, driven by the formation of a stable five-membered ring, leads to a cyclic diketodiester intermediate.

-

Hydrolysis: The resulting diketodiester is then subjected to acidic hydrolysis. This step serves to convert the two ester functional groups into carboxylic acids.

-

Decarboxylation: The final step involves the decarboxylation of the diacid intermediate. Upon heating, the β-keto acid moieties readily lose carbon dioxide, yielding the desired this compound.

Caption: The synthetic workflow for the first synthesis of this compound.

Experimental Protocol: A Self-Validating System

The following protocol is based on the original work of Hesse and Bücking and is presented to provide a detailed, step-by-step methodology.

| Step | Procedure | Reagents and Conditions | Observations/Rationale |

| 1 | Preparation of the Sodium Ethoxide Solution | Sodium metal, absolute ethanol | A solution of sodium ethoxide is freshly prepared to ensure a moisture-free and highly reactive base for the condensation reaction. |

| 2 | Condensation Reaction | Diethyl glutarate, diethyl oxalate, sodium ethoxide solution | The reactants are combined and stirred, leading to the formation of the sodium salt of the cyclic diketodiester, which often precipitates from the reaction mixture. |

| 3 | Acidification and Isolation of the Intermediate | Hydrochloric acid | The reaction mixture is acidified to protonate the enolate and allow for the isolation of the crude diketodiester intermediate. |

| 4 | Hydrolysis and Decarboxylation | Concentrated hydrochloric acid, heat | The crude intermediate is heated in the presence of strong acid to effect both the hydrolysis of the esters and the decarboxylation of the resulting β-keto acids in a single step. |

| 5 | Purification | Distillation under reduced pressure | The final product, this compound, is purified by distillation to yield a colorless liquid. |

Characterization in the Mid-20th Century: Confirming a Novel Structure

In the late 1940s, the arsenal of spectroscopic techniques available to organic chemists was limited compared to today's standards. The structural elucidation of a new compound like this compound relied heavily on a combination of classical analytical methods.

-

Elemental Analysis: This was a cornerstone of characterization, providing the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, and oxygen.[2] This data was crucial for confirming that the synthesized molecule had the expected atomic composition of C₅H₆O₂.

-

Melting Point and Boiling Point: The determination of a sharp melting point for a solid derivative or a constant boiling point for the liquid product was a key indicator of purity.[3][4] These physical constants also served as important data points for comparison with any future syntheses of the same compound.

-

Chemical Derivatization: To further confirm the structure, chemists of this era would often prepare crystalline derivatives of the new compound. For a diketone, this could involve reactions with reagents like hydroxylamine to form a dioxime, or with phenylhydrazine to form a bis(phenylhydrazone). The melting points of these derivatives would provide additional, verifiable data points.

-

Early Infrared (IR) Spectroscopy: While still in its early stages of widespread use in organic chemistry, IR spectroscopy was becoming an important tool for the identification of functional groups.[5] The spectrum of this compound would have been expected to show a characteristic strong absorption in the carbonyl region (around 1700-1750 cm⁻¹), providing direct evidence for the presence of the ketone functionalities.[6][7][8]

It is important to note that in the solid state and in many solvents, this compound exists predominantly in its more stable enol form, 2-hydroxycyclopent-2-en-1-one. This keto-enol tautomerism would have influenced its physical and chemical properties, a phenomenon that would be explored in greater detail in the years following its initial synthesis.

Conclusion: A Foundation for Future Discovery

The first synthesis of this compound by Hesse and Bücking was a significant achievement that expanded the repertoire of known cyclic organic compounds. Their work exemplified the power of applying established synthetic methodologies to create novel molecular architectures. The availability of this compound paved the way for further investigations into its chemical reactivity, its utility as a synthetic building block, and the study of the fundamental principles of keto-enol tautomerism in cyclic systems. This pioneering work continues to be a cornerstone in the field of organic synthesis, reminding us of the enduring value of elegant and efficient synthetic design.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sydney.edu.au [sydney.edu.au]

- 3. homepages.uc.edu [homepages.uc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

The 1,2-Cyclopentanedione Scaffold: A Privileged Core in Modern Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2-cyclopentanedione moiety, a five-membered carbocyclic ring bearing vicinal carbonyl groups, has emerged from the periphery of chemical curiosities to a position of significant interest in medicinal chemistry and drug discovery. Initially recognized for its presence in natural products and its contribution to flavor and fragrance, this scaffold is now appreciated for its diverse and potent biological activities. Its unique structural and electronic properties make it a versatile pharmacophore capable of engaging with a range of biological targets. This technical guide provides a comprehensive exploration of the this compound core, delving into its fundamental chemical characteristics, its role as a bioisostere, its natural origins, and its burgeoning potential in therapeutic areas such as inflammation, cancer, and infectious diseases. We will dissect the mechanisms underpinning its biological effects and provide actionable experimental protocols for its synthesis and evaluation, equipping researchers with the knowledge to leverage this promising scaffold in their drug development endeavors.

The this compound Core: Physicochemical Properties and Tautomerism

The this compound ring is a fascinating chemical entity characterized by the close proximity of its two carbonyl groups. This arrangement dictates its reactivity and conformational preferences. The parent compound, this compound, is a colorless liquid at room temperature with a sweet odor.[1] It is soluble in organic solvents and has limited solubility in water.[1]

A key feature of the this compound scaffold is its existence in a tautomeric equilibrium between the diketo form and the more stable enol form.[2] X-ray crystallography has confirmed that the enol tautomer is the predominant form in the solid state.[2] This preference for the enol form is a critical determinant of the scaffold's biological activity, as the resulting α,β-unsaturated ketone system is a Michael acceptor, capable of covalent interactions with biological nucleophiles.

A Bioisostere of Carboxylic Acids: A Gateway to Improved Pharmacokinetics

The carboxylic acid functional group is a common feature in many drugs, owing to its ability to form strong interactions with biological targets. However, its ionizable nature can lead to poor membrane permeability and rapid metabolism, limiting oral bioavailability.[3] The this compound scaffold has been investigated as a potential bioisostere for the carboxylic acid moiety.[3][4]

This bioisosteric replacement strategy aims to mimic the key interactions of the carboxylic acid while improving the overall physicochemical properties of the molecule. The enol form of the this compound can act as a hydrogen bond donor and acceptor, mimicking the hydrogen bonding capabilities of a carboxylic acid. Studies have shown that replacing a carboxylic acid with a this compound in a thromboxane A2 (TP) receptor antagonist resulted in a compound with a comparable IC50 value, demonstrating the viability of this approach.[3]

Natural Occurrence: From Coffee Beans to Fungal Metabolites

The this compound scaffold is not merely a synthetic curiosity; it is also found in nature. One of the most well-known examples is 3,5-dimethyl-1,2-cyclopentanedione, also known as caramel dione or coronol, which is a naturally occurring compound found in roasted coffee beans (Coffea arabica and Coffea canephora).[5] This compound contributes to the characteristic caramel-like aroma and taste of coffee.[5] Beyond its organoleptic properties, the presence of this scaffold in a widely consumed beverage hints at its potential for biological activity and oral bioavailability.

Furthermore, the this compound core has been identified in the secondary metabolites of fungi. For instance, it has been detected in extracts of Penicillium expansum, a common fungus that grows on fruits and other organic matter.[6] The discovery of this scaffold in natural products from diverse sources underscores its evolutionary selection for biological relevance and provides a starting point for the development of new therapeutic agents.

A Spectrum of Biological Activities: Therapeutic Potential Unleashed

The this compound scaffold and its derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a complex biological response implicated in a wide array of diseases, from autoimmune disorders to neurodegenerative conditions. The this compound derivative, 3-methyl-1,2-cyclopentanedione (3-MCP), found in coffee, has been shown to possess potent anti-inflammatory properties.[7] Mechanistic studies have revealed that 3-MCP exerts its effects by down-regulating the age-related NF-κB signaling cascade.[7]

The transcription factor NF-κB is a master regulator of inflammation.[7] In inflammatory states, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes. 3-MCP has been shown to inhibit the phosphorylation of IκB, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus.[7] This leads to a reduction in the expression of pro-inflammatory mediators such as iNOS, COX-2, VCAM-1, MCP-1, and IL-6.[7] Furthermore, 3-MCP has been observed to suppress reactive oxygen species (ROS) levels, which are also key drivers of inflammation.[7]

Anticancer Activity: A Potential New Weapon in the Oncology Arsenal

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. The cyclopentenone moiety, a structural feature of the enol form of this compound, is recognized as a key pharmacophore for anticancer activity.[8] Studies on cyclopentenone-containing compounds, such as prostaglandins and clavulones, have revealed their ability to induce apoptosis (programmed cell death) in cancer cells.[8][9]

The anticancer mechanism of cyclopentenones is often mediated through the mitochondrial pathway and involves the activation of caspases, which are key executioners of apoptosis.[9][10] While much of the research has focused on the broader class of cyclopentenones, the this compound scaffold shares the crucial α,β-unsaturated ketone motif, suggesting a similar potential for anticancer activity. The introduction of the cyclopentenone moiety into other molecules has been shown to enhance their anticancer properties, highlighting the importance of this structural feature.[8]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Derivatives of the related 1,2-cyclohexanedione scaffold have demonstrated significant activity against a range of pathogenic bacteria and fungi.[11] The proposed antimicrobial mechanism of action involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular contents and cell death.[11] Additionally, these compounds may interfere with essential cellular processes such as DNA replication and protein synthesis.[11]

Given the structural similarities, it is plausible that this compound derivatives also possess antimicrobial properties. The lipophilic nature of the cyclopentane ring could facilitate passage through the microbial cell membrane, while the reactive dicarbonyl system could interact with key cellular targets.

Enzyme Inhibition: A Targeted Approach to Disease

The this compound scaffold has also shown promise as an inhibitor of various enzymes. For example, bis(arylidene)cycloalkanone derivatives with a cyclopentanone core have been identified as potent inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism.[12] Halogenated derivatives, in particular, exhibited IC50 values significantly lower than the standard drug acarbose, suggesting their potential in the management of diabetes.[12]

Quantitative Biological Activity Data

To provide a clearer picture of the therapeutic potential of the this compound scaffold and its derivatives, the following table summarizes key quantitative biological activity data from the literature.

| Compound/Derivative | Biological Activity | Target/Assay | IC50/MIC | Reference |

| This compound Derivative 9 | Thromboxane A2 Receptor Antagonist | IP1 hTP receptor assay | 0.8 nM | [3] |

| This compound Derivative 10 | Thromboxane A2 Receptor Antagonist | IP1 hTP receptor assay | 16 nM | [3] |

| Bis(arylidene)cyclopentanone (5d , para-Cl) | α-Amylase Inhibitor | In vitro α-amylase inhibition | 7.62 µM | [12] |

| Bis(arylidene)cyclopentanone (5e , para-Br) | α-Amylase Inhibitor | In vitro α-amylase inhibition | 6.92 µM | [12] |

| 2-Cyclopenten-1-one (2CP) | Anticancer | M14 melanoma cell line | Sub-micromolar | [9][10] |

| Functionalized Cyclopentenone (6-9 ) | Antibacterial (Gram-positive) | MIC determination | 3.91 - 7.81 µg/mL | [13] |

| Functionalized Cyclopentenone (6-9 ) | Antifungal | MIC determination | 31.2 - 62.5 µg/mL | [13] |

Synthetic Strategies and Experimental Protocols

The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. The classical approach involves the base-induced condensation of diethyl glutarate with diethyl oxalate, followed by hydrolysis and decarboxylation.[2] More contemporary methods offer greater flexibility for introducing substituents and controlling stereochemistry.

Experimental Protocol: Synthesis of a this compound Derivative as a Thromboxane A2 Receptor Antagonist

This protocol is adapted from the synthesis of a potent TP receptor antagonist where the carboxylic acid moiety was replaced by a this compound.[3]

Step 1: Synthesis of the Di-potassium Salt of Ethyl 2-oxocyclopentane-1-carboxylate

-

To a solution of ethyl 2-oxocyclopentane-1-carboxylate in anhydrous ethanol, add a solution of potassium ethoxide in ethanol dropwise at 0 °C under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the di-potassium salt.

Step 2: Alkylation with Benzyl Iodide Intermediate

-

Suspend the di-potassium salt in anhydrous DMF under an inert atmosphere.

-

Add a solution of the appropriate benzyl iodide intermediate (e.g., a derivative of 3-(3-(2-((4-chlorophenyl)sulfonamido)-ethyl)phenyl)propanoic acid where the carboxylic acid is replaced with an iodomethyl group) in DMF dropwise at room temperature.

-

Stir the reaction mixture at 60 °C for 12 hours.

-

Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the alkylated intermediate.

Step 3: Acid-Mediated Decomposition to the 1,2-Dione

-

Dissolve the alkylated intermediate in a mixture of acetic acid and concentrated hydrochloric acid.

-

Heat the reaction mixture at 100 °C for 4 hours.

-

Cool the reaction to room temperature and pour into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the final this compound derivative.

Future Directions and Conclusion

The this compound scaffold represents a compelling starting point for the design and development of novel therapeutic agents. Its unique combination of a versatile pharmacophore, favorable physicochemical properties as a carboxylic acid bioisostere, and presence in natural products underscores its potential. The demonstrated anti-inflammatory, and the suggested anticancer and antimicrobial activities, provide a strong rationale for further investigation.

Future research should focus on several key areas:

-

Expansion of the Chemical Space: The synthesis and biological evaluation of a broader range of this compound derivatives are needed to establish comprehensive structure-activity relationships.

-

Elucidation of Mechanisms of Action: While the anti-inflammatory mechanism of 3-MCP is well-characterized, further studies are required to understand the precise molecular targets and pathways involved in the anticancer and antimicrobial activities of this scaffold.

-

In Vivo Efficacy and Safety: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of New Therapeutic Areas: The diverse biological activities of the this compound scaffold suggest that its therapeutic potential may extend beyond the areas currently explored.

References

- 1. CAS 3008-40-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy 3,5-Dimethyl-1,2-cyclopentanedione | 13494-07-0 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. ukm.my [ukm.my]

- 13. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: 1,2-Cyclopentanedione as a Bioisostere for Carboxylic Acids: A Technical Guide for Drug Development

Abstract

The carboxylic acid moiety is a cornerstone in drug design, prized for its ability to engage in potent interactions with biological targets. However, its inherent physicochemical properties frequently lead to challenges in pharmacokinetics and metabolism, including limited membrane permeability and susceptibility to forming reactive acyl glucuronides.[1][2][3] Bioisosteric replacement offers a strategic approach to mitigate these liabilities while preserving or enhancing pharmacological activity.[1][4] This technical guide provides an in-depth examination of the 1,2-cyclopentanedione scaffold as an emerging and promising bioisostere for carboxylic acids. We will explore its physicochemical properties, synthetic accessibility, and application in medicinal chemistry, grounded in field-proven insights and authoritative references.

The Carboxylic Acid Conundrum in Drug Discovery

The carboxylic acid functional group is a privileged structure in medicinal chemistry, largely due to its capacity to form strong ionic and hydrogen-bond interactions with protein targets.[5][6] At physiological pH, the carboxylate anion is a superb hydrogen bond acceptor and can engage in salt-bridge interactions with cationic residues like arginine and lysine, anchoring a ligand firmly in its binding site.

However, this ionization is a double-edged sword. The negative charge that confers high binding affinity also contributes to:

-

Poor Membrane Permeability: The high polarity of the carboxylate anion often restricts passive diffusion across biological membranes, such as the intestinal epithelium and the blood-brain barrier, leading to poor oral bioavailability and limited CNS penetration.[1][2][5]

-

Metabolic Liabilities: Carboxylic acids are prone to metabolism via glucuronidation. While often a detoxification pathway, the resulting acyl glucuronides can be chemically reactive, leading to idiosyncratic drug toxicities.[1]

-

Toxicity and Off-Target Effects: The acidic nature of the group can lead to other undesirable effects.

These drawbacks necessitate the exploration of carboxylic acid bioisosteres—functional groups that mimic the key interactions of a carboxylate but possess a more favorable overall physicochemical profile.[1][2]

Physicochemical Profile: this compound vs. Carboxylic Acid

Cycloalkylpolyones, such as this compound, have emerged as a promising class of carboxylic acid bioisosteres.[5][6][7] The this compound system exists predominantly in its enol-ketone tautomeric form, which is stabilized by intramolecular hydrogen bonding.[5][8] It is this enolic form that positions the scaffold as a potential mimic of the carboxylic acid group.

Acidity (pKa)

A critical point of differentiation is acidity. Carboxylic acids typically have pKa values in the range of 4-5. In contrast, the enol of this compound is significantly less acidic. This is because the enol-ketone tautomers are not vinylogous acids, unlike their 1,3-dione counterparts.[5][6] Potentiometric titrations have determined the pKa of a model this compound to be approximately 8.6.[5] This higher pKa means that at physiological pH (~7.4), the this compound will exist predominantly in its neutral, protonated form, whereas a carboxylic acid will be almost entirely deprotonated. This fundamental difference is the primary driver for potential improvements in membrane permeability.

Tautomerism and Hydrogen Bonding

The this compound scaffold primarily exists as one of two enol-ketone tautomers.[5][6] Depending on the substitution pattern, one tautomer may be considerably more stable than the other.[5][6] This enolic hydroxyl group can act as a hydrogen bond donor, while the adjacent carbonyl oxygen serves as a hydrogen bond acceptor, mimicking the hydrogen bonding pattern of a carboxylic acid. Although it lacks the formal negative charge of a carboxylate, this arrangement of donor and acceptor sites allows it to engage with polar residues in a target's binding pocket.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key physicochemical differences between a typical carboxylic acid and the this compound bioisostere.

| Property | Typical Carboxylic Acid | This compound Moiety | Implication for Drug Design |

| pKa | ~4-5 | ~8.6[5] | Predominantly neutral at physiological pH, potentially increasing membrane permeability and reducing ionic interactions. |

| Ionization (pH 7.4) | >99% Anionic | Mostly Neutral | Improved passive diffusion; may require different binding interactions (H-bonds vs. salt bridges). |

| Hydrogen Bonding | 1 Donor (in -COOH) | 1 Donor (-OH), 1 Acceptor (C=O) in close proximity[5] | Can mimic the hydrogen bonding pharmacophore of a carboxylic acid. |

| Predominant Form | Carboxylate (R-COO⁻) | Enol-ketone tautomer[5][8] | Presents a defined geometry of hydrogen bond donors and acceptors. |

| Structural Rigidity | Flexible (C-C rotation) | Rigid cyclic scaffold | Can lock the molecule into a specific conformation, potentially increasing selectivity and affinity. |

Synthesis of this compound Derivatives

The successful application of a bioisostere is contingent on its synthetic accessibility. Several routes to functionalized 1,2-cyclopentanediones have been reported, allowing for their incorporation into drug candidates. A common strategy involves the acid-mediated decomposition of a di-benzylated intermediate.[5]

Experimental Protocol: Synthesis of a Model 1,2-Dione

The following protocol is adapted from a reported synthesis and serves as a representative example.[5] This self-validating system proceeds from common starting materials to the desired scaffold.

Objective: To synthesize a model this compound derivative via alkylation and subsequent acid-mediated decomposition.

Methodology:

-

Step 1: Alkylation.

-

To a solution of the di-potassium salt of ethyl 2,3-dioxocyclopentanecarboxylate (1.0 eq) in a suitable aprotic solvent (e.g., DMF), add the desired benzyl iodide electrophile (1.0 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Perform an aqueous workup by diluting the reaction with water and extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude di-benzylated intermediate. Purification can be achieved via column chromatography if necessary.

-

-

Step 2: Decomposition and Ring Formation.

-

Treat the crude intermediate from Step 1 with concentrated hydrochloric acid.

-

Heat the mixture to 100 °C and maintain this temperature for 2-4 hours. This step facilitates simultaneous decarboxylation and hydrolysis of the benzyl ether.[5]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by flash column chromatography on silica gel to afford the final this compound derivative.

-

Case Study: Thromboxane A₂ (TP) Receptor Antagonists

A compelling demonstration of the this compound as a carboxylic acid bioisostere comes from the study of Thromboxane A₂ (TP) receptor antagonists.[5][6][9] The parent compound, a potent TP receptor antagonist, features a propanoic acid moiety essential for its activity.

Researchers synthesized two regioisomeric derivatives where the carboxylic acid was replaced by a this compound unit.[5] The biological activity of these new compounds was evaluated in a functional assay and compared to the original carboxylic acid.

Biological Activity and Structure-Activity Relationship (SAR)

The results demonstrated that the this compound could indeed serve as an effective bioisostere.[5][9][10]

| Compound | Moiety | IC₅₀ (nM)[5] | Fold Difference vs. Parent |

| Parent Compound (1) | Carboxylic Acid | 10 ± 2 | - |

| Bioisostere (9) | This compound | 13 ± 3 | ~1.3x (Comparable) |

| Regioisomeric Bioisostere (10) | This compound | 250 ± 70 | ~25x Weaker |

Data sourced from Ballatore et al., Bioorg. Med. Chem. Lett., 2014.[5]

The key findings from this study were:

-

Comparable Potency: One of the this compound derivatives (Compound 9) exhibited an IC₅₀ value that was directly comparable to the parent carboxylic acid, confirming its ability to effectively mimic the necessary interactions within the TP receptor.[5][9][10]

-

Importance of Orientation: The biological activity was highly dependent on the orientation of the 1,2-dione fragment. The regioisomer (Compound 10) was approximately 20 times less potent, highlighting that a specific vector and geometry of the hydrogen bonding groups are crucial for activity.[5]

This case study provides strong evidence that this compound is a viable bioisostere, but its successful implementation requires careful consideration of its attachment point and orientation to replicate the binding mode of the original carboxylic acid.

Conclusion: A Strategic Tool for Lead Optimization

The this compound scaffold represents a valuable and strategic addition to the medicinal chemist's toolkit for lead optimization. Its successful application as a carboxylic acid bioisostere stems from its ability to replicate key hydrogen bonding interactions while fundamentally altering the compound's acidity.

Key Advantages:

-

Mitigation of Acidity: The significantly higher pKa (~8.6) results in a predominantly neutral species at physiological pH, which can overcome the permeability and bioavailability challenges associated with charged carboxylic acids.[5]

-

Maintained Potency: As demonstrated in the TP receptor antagonist case study, this bioisosteric replacement can maintain potent biological activity when correctly oriented.[5][9]

-

Structural Novelty: Employing this scaffold can lead to new chemical entities with distinct intellectual property profiles.

Considerations for Implementation:

-

Loss of Ionic Interactions: If a strong salt-bridge interaction is essential for activity, the neutral this compound may not be a suitable replacement.

-

Synthetic Tractability: While accessible, the synthesis is more complex than for a simple carboxylic acid and must be factored into project timelines.

-

Regiochemistry: The orientation of the dione is critical for activity, and different points of attachment may need to be explored.[5]

References

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. daneshyari.com [daneshyari.com]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical Electronic Structure of 1,2-Cyclopentanedione: A Computational Chemistry Perspective

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of a Deceptively Simple Dione

1,2-Cyclopentanedione (CPD), a five-membered cyclic dicarbonyl compound, presents a fascinating case study in molecular structure and reactivity.[1][2][3][4] While its formula, C₅H₆O₂, appears straightforward, its behavior is governed by a delicate interplay of conformational flexibility and electronic effects. This guide delves into the theoretical and computational methodologies used to unravel the electronic structure of CPD, providing insights crucial for its application in various fields, particularly in medicinal chemistry where cyclic 1,2-diones are explored as potential bio-isosteres for carboxylic acids.[5]

The core of CPD's chemical personality lies in its keto-enol tautomerism. The molecule does not exist as a single static structure but as an equilibrium between the diketo form and a more stable enol form, 2-hydroxycyclopent-2-en-1-one.[1] Theoretical studies are indispensable for quantifying the energetics of this equilibrium and understanding how the electronic landscape dictates the molecule's properties, from its acidity to its spectroscopic signature. This document serves as a technical primer on the computational workflows and theoretical underpinnings used to explore these characteristics, providing a framework for predictive analysis in drug design and materials science.

The Conformational Landscape: Beyond a Flat Ring

Unlike aromatic rings, the five-membered cyclopentane core is not planar. To alleviate torsional strain, it adopts puckered conformations.[6] The two most discussed conformations are the "envelope," where one atom is out of the plane of the other four, and the "twist" (or half-chair), with two atoms displaced on opposite sides of the plane. The introduction of two adjacent sp²-hybridized carbonyl carbons in this compound significantly influences this landscape.

Computational potential energy surface (PES) scans are the primary tool for exploring this landscape. By systematically varying key dihedral angles and calculating the energy at each point, a map of stable conformers and the energy barriers between them can be generated. For CPD, theoretical calculations consistently show that the planar diketo form is a high-energy state, and puckered conformations are favored. The enol form, benefiting from a conjugated π-system, exhibits a shallower and different conformational profile.

Caption: Conformational possibilities for this compound tautomers.

Foundational Theoretical Methodologies

To accurately model the electronic structure of this compound, quantum mechanical calculations are essential. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. The choice of method represents a critical balance between computational cost and predictive accuracy.

-

Density Functional Theory (DFT): This is the workhorse for molecules of this size. DFT methods calculate the energy of a molecule based on its electron density rather than a complex many-electron wavefunction. Functionals like B3LYP and M06-2X are widely used as they provide a good compromise between speed and accuracy for thermochemistry, geometries, and electronic properties.[1][7][8]

-

Ab Initio Methods: These "from the beginning" methods are derived directly from theoretical principles without experimental data. While Hartree-Fock (HF) is the simplest, it neglects electron correlation. More sophisticated methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) systematically improve upon HF by including correlation, leading to higher accuracy but also significantly higher computational demand.[7][9] They are often used as a benchmark to validate DFT results.

-

Basis Sets: Both DFT and ab initio methods require a basis set—a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets (e.g., 6-31G(d,p)) are common for initial optimizations, while Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are used for more accurate single-point energy calculations.[8][10]

The following workflow is a self-validating system for theoretical characterization, ensuring that calculated properties correspond to a true energy minimum on the potential energy surface.